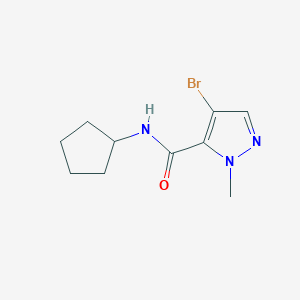
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide selectively activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue and the urinary bladder. Activation of β3-adrenergic receptors leads to increased lipolysis, glucose uptake, and thermogenesis in adipose tissue. Additionally, activation of β3-adrenergic receptors in the urinary bladder leads to relaxation of the detrusor muscle, making it a potential treatment for urinary incontinence.
Biochemical and Physiological Effects:
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in adipose tissue, leading to improved glucose metabolism. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve cardiac function by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a highly selective β3-adrenergic receptor agonist, making it a useful tool for studying the function of β3-adrenergic receptors. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have low toxicity and good bioavailability, making it suitable for in vivo experiments. However, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in long-term experiments. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is to explore its potential as a treatment for type 2 diabetes, cardiovascular diseases, and urinary incontinence in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide. Furthermore, the development of novel β3-adrenergic receptor agonists with improved pharmacokinetic properties may lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide as a white solid with a purity of over 99%. This method has been optimized to ensure reproducibility and scalability for large-scale synthesis.
Applications De Recherche Scientifique
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a beneficial effect on insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a protective effect on the heart, making it a potential treatment for cardiovascular diseases.
Propriétés
IUPAC Name |
4-bromo-N-cyclopentyl-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-14-9(8(11)6-12-14)10(15)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTBXWJZDPHDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821283 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-3-[(2-phenoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5821143.png)
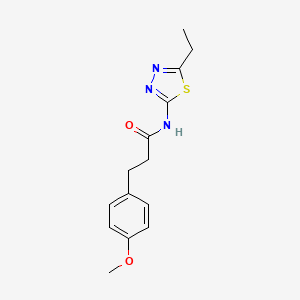

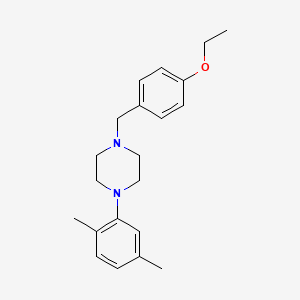
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
![N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5821181.png)
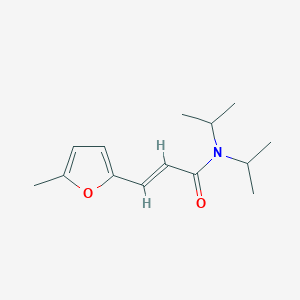
![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)
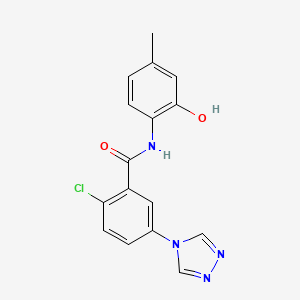
![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)
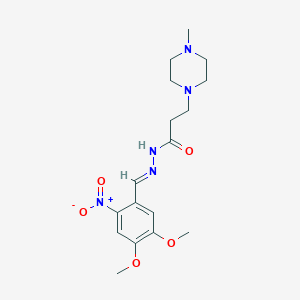
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)